molecular formula C18H17N3O4 B2390734 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide CAS No. 946263-49-6

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2390734
CAS No.: 946263-49-6
M. Wt: 339.351
InChI Key: ISHUXEKFLHQFOS-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that features a furan ring, a pyridazinone ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling with an ethyl linker and subsequent attachment of the phenoxyacetamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyridazinone ring can be reduced to form pyridazine derivatives.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyridazinone ring may produce pyridazine derivatives.

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The furan and pyridazinone rings may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with different chemical properties.

    Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.

    Phenoxyacetamide derivatives: Compounds with variations in the phenoxyacetamide moiety.

Uniqueness

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is unique due to its combination of furan, pyridazinone, and phenoxyacetamide groups, which confer specific chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and development.

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 1251564-80-3

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells and inhibit tubulin polymerization. The furan moiety is known for its pharmacological properties, including anticancer effects. Studies have shown that compounds containing furan rings often exhibit significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

Recent research has demonstrated that this compound exhibits potent cytotoxic effects against several human cancer cell lines. The following table summarizes the findings from various studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)2.9Induction of apoptosis via mitochondrial pathways
NCI-H460 (lung cancer)5.0Inhibition of tubulin polymerization
HeLa (cervical cancer)4.5Cell cycle arrest at G2/M phase

Apoptotic Pathways

The apoptotic mechanism induced by this compound involves the activation of pro-apoptotic proteins such as Bax and p53, coupled with a decrease in anti-apoptotic Bcl-2 levels. Flow cytometric analysis has shown an increase in pre-G1 phase cells, indicating significant cell death through apoptosis.

Case Study: MCF-7 Cell Line

In a detailed study involving MCF-7 cells, treatment with this compound resulted in:

  • A significant increase in cells in the G2/M phase (up to 4.48-fold).
  • A notable rise in pre-G1 phase cells by 5.86-fold, indicating effective apoptosis induction.

These findings suggest that the compound disrupts normal cell cycle progression, leading to cell death.

Comparative Studies

Comparative studies with other furan-based derivatives have highlighted the unique efficacy of this compound. For instance, while other derivatives exhibited IC50 values ranging from 10 µM to 20 µM against similar cell lines, this compound demonstrated significantly lower values, indicating higher potency.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17(13-25-14-5-2-1-3-6-14)19-10-11-21-18(23)9-8-15(20-21)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHUXEKFLHQFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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